![molecular formula C16H12N4S B2737867 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 94830-21-4](/img/structure/B2737867.png)
5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
Synthesis Analysis
The synthesis of ITZ involves various methods, including cyclization reactions, condensations, and functional group transformations. Researchers have explored both conventional and novel approaches to access this compound. For a detailed understanding, consult relevant literature .
Scientific Research Applications
Colorimetric Sensors for Anions
Sensor 2: This compound displays a significant red-shift (around 335 nm) in its absorption spectrum upon selective addition of fluoride ions (F⁻). The color change results from the deprotonation of the indole –NH proton, as confirmed by ^1H NMR titration .
Compound 5: This compound recognizes F⁻ without any visual color change. Its binding behavior with F⁻ has been studied using ^1H NMR titration .
Antiproliferative and Antiviral Activities
Indole derivatives have been explored for their biological potential. While not specifically focusing on our compound, it’s worth noting that indole scaffolds appear in many synthetic drug molecules. For instance, pyrimidine-derived indole ribonucleosides have been tested for antiproliferative activity against various cancer cell lines .
α-Glucosidase Inhibition
Some derivatives of our compound exhibit moderate inhibitory activity against α-glucosidase. These findings hint at potential applications in managing conditions related to glucose metabolism .
Mechanism of Action
Future Directions
: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1–11. Read more : Rani, P., et al. (2020). Anti-inflammatory activities of chalcones of indole against carrageenan-induced edema in albino rats. Future Journal of Pharmaceutical Sciences, 6(1), 1–11. Read more
properties
IUPAC Name |
3-(1H-indol-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c21-16-19-18-15(20(16)11-6-2-1-3-7-11)13-10-17-14-9-5-4-8-12(13)14/h1-10,17H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDZHWGHYSFPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol |
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